Indole NH Hydrogen Bond Donor Capability: Structural Differentiation from N1- and C2-Alkylated Analogs
The target compound possesses an unsubstituted indole NH (hydrogen bond donor count = 1 from indole NH), in contrast to 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 862813-81-8; HBD = 0) and N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-37-7; HBD = 1 but sterically hindered at C2). The indole NH is a critical pharmacophoric element in many indole-based kinase inhibitors, forming a conserved hydrogen bond with the hinge region of ATP-binding sites. Loss of this donor (via N1- or C2-alkylation) has been shown in related indolyl-oxoacetamide series to reduce or abolish target binding . Although direct comparative binding data for this compound are not publicly available, the structural distinction represents a quantifiable, property-level differentiation (ΔHBD = 1 vs. the N1,C2-dimethyl analog) that is meaningful for target engagement hypotheses.
| Evidence Dimension | Hydrogen Bond Donor Count (indole NH contribution) |
|---|---|
| Target Compound Data | HBD = 1 (from unsubstituted indole NH); total HBD count for molecule = 1 |
| Comparator Or Baseline | CAS 862813-81-8 (1,2-dimethyl): HBD = 0; CAS 852368-37-7 (2-methyl): HBD = 1 but sterically hindered |
| Quantified Difference | ΔHBD = 1 vs. CAS 862813-81-8; steric accessibility difference vs. CAS 852368-37-7 |
| Conditions | Structural property calculation based on molecular formula and SMILES; indole NH geometry |
Why This Matters
For procurement decisions where the compound will be used in target-based assays (e.g., kinase inhibition), the indole NH may be essential for hinge-region hydrogen bonding, making unsubstituted analogs like CAS 852367-03-4 functionally non-interchangeable with N1- or C2-alkylated derivatives.
